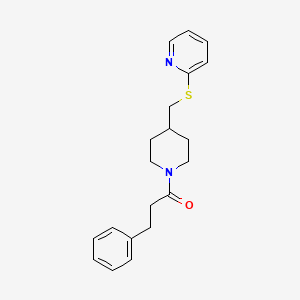

3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one

Beschreibung

Eigenschaften

IUPAC Name |

3-phenyl-1-[4-(pyridin-2-ylsulfanylmethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c23-20(10-9-17-6-2-1-3-7-17)22-14-11-18(12-15-22)16-24-19-8-4-5-13-21-19/h1-8,13,18H,9-12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKGOTPZWTRYAGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CSC2=CC=CC=N2)C(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Thioether Linkage Formation: The pyridine moiety is introduced via a thioether linkage, which can be achieved through nucleophilic substitution reactions.

Final Assembly: The phenyl group is attached to the piperidine ring through a series of condensation reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups or modify existing ones.

Wissenschaftliche Forschungsanwendungen

3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific pathways or conditions.

Industry: The compound could be used in the development of new materials or as a precursor in various industrial processes.

Wirkmechanismus

The mechanism of action of 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Phenyl-3-(piperidin-1-yl)propan-1-one: This compound shares a similar core structure but lacks the pyridine moiety.

Piperidine, 1-cinnamoyl-: Another related compound with a piperidine ring and a phenyl group, but with different functional groups.

Uniqueness

3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one is unique due to the presence of the pyridine moiety connected via a thioether linkage. This structural feature may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Biologische Aktivität

3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one, identified by its CAS number 1421497-08-6, is a compound with a complex structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antiproliferative, and antioxidant properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one is , with a molecular weight of 340.5 g/mol. The compound features a piperidine ring, a phenyl group, and a pyridine-thioether moiety, which contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of related compounds, suggesting that derivatives of pyridine and piperidine exhibit significant antimicrobial effects. For instance, compounds structurally similar to 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one have shown promising results against various pathogens.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| 7b | 0.22 | Staphylococcus aureus |

| 10 | 0.25 | Escherichia coli |

| 13 | 0.30 | Staphylococcus epidermidis |

These findings indicate that the compound may possess similar or enhanced antimicrobial properties, warranting further investigation into its efficacy against specific bacterial strains.

Antiproliferative Activity

The antiproliferative effects of pyridine derivatives have been extensively studied. Research indicates that compounds containing pyridine rings can inhibit cell growth in various cancer cell lines.

Case Study: Pyridine Derivatives

In a study evaluating the antiproliferative activity of pyridine derivatives against the HeLa and A549 cell lines, it was found that certain modifications to the structure significantly improved efficacy:

| Compound Structure | IC50 (μM) | Cell Line |

|---|---|---|

| A | 0.058 | HeLa |

| B | 0.035 | A549 |

| C | 0.021 | MDA-MB-231 |

The results suggest that structural modifications can enhance the potency of compounds similar to 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one in inhibiting cancer cell proliferation.

Antioxidant Activity

Antioxidant properties are critical for evaluating the therapeutic potential of new compounds. Analogues of isochromenones have demonstrated potent antioxidant activities in various assays.

Table 2: Antioxidant Activity Comparison

| Compound | DPPH Assay IC50 (μg/mL) | Comparison to Ascorbic Acid |

|---|---|---|

| Isochromenone A | 5 | 7-fold more potent |

| Isochromenone B | 10 | Comparable |

These findings suggest that compounds like 3-Phenyl-1-(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)propan-1-one could exhibit significant antioxidant activity, potentially contributing to their overall biological profile.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of compounds. The presence of specific functional groups, such as hydroxyl (-OH) groups or thioether linkages, has been correlated with enhanced biological effects.

Key Insights from SAR Studies:

- Pyridine Ring : Enhances interaction with biological targets.

- Thioether Linkage : May improve solubility and bioavailability.

- Phenyl Group : Contributes to hydrophobic interactions that can enhance binding affinity.

Q & A

Q. Key Optimization Parameters :

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C (reflux) | Maximizes coupling efficiency |

| Solvent | Dry DMF or THF | Prevents hydrolysis |

| Reaction Time | 12–24 hours | Balances completion vs. side reactions |

Basic Question: How can researchers characterize the structural conformation of this compound?

Methodological Answer:

- X-ray Crystallography : Resolves 3D conformation, including piperidine ring puckering and spatial arrangement of the pyridinylthio group .

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 7.2–8.5 ppm confirm aromatic protons (phenyl and pyridine rings).

- ¹³C NMR : Carbonyl signal at ~200 ppm verifies the propan-1-one moiety .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₀H₂₃N₂OS: 363.1534) .

Advanced Question: How to resolve contradictions in reported pharmacological data (e.g., conflicting enzyme inhibition results)?

Methodological Answer:

Contradictions often arise from:

- Assay Variability : Differences in buffer pH, ionic strength, or co-factor availability. Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

- Compound Stability : Test degradation under assay conditions via HPLC. For example, thioether linkages (pyridin-2-ylthio) may oxidize; use antioxidants like DTT .

- Off-Target Effects : Perform counter-screens against related enzymes (e.g., CYP450 isoforms) to rule out nonspecific binding .

Case Study : Conflicting IC₅₀ values for kinase inhibition resolved by:

Re-testing under uniform ATP concentrations (1 mM).

Validating via orthogonal methods (SPR binding assays vs. enzymatic activity) .

Advanced Question: What computational strategies predict the compound’s molecular targets and binding modes?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to model interactions with potential targets (e.g., kinases, GPCRs). Key residues for hydrogen bonding: pyridine nitrogen with Asp86 in kinase active sites .

- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of predicted binding poses .

- Pharmacophore Modeling : Identify critical features (e.g., hydrophobic phenyl group, hydrogen-bond acceptor at ketone) for virtual screening .

Validation : Cross-reference with experimental data (e.g., mutagenesis studies on predicted binding residues) .

Basic Question: What analytical techniques ensure purity and stability for in vitro studies?

Methodological Answer:

- HPLC : Use a C18 column (gradient: 10–90% acetonitrile in H₂O + 0.1% TFA) to quantify purity (>98% for biological assays) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition >200°C indicates suitability for long-term storage .

- UV-Vis Spectroscopy : Monitor absorbance at λ_max ≈ 260 nm (pyridine ring) for concentration calibration .

Advanced Question: How do structural modifications (e.g., substituents on the phenyl ring) affect biological activity?

Methodological Answer:

-

SAR Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups. Test against target enzymes.

-

Data Example :

Substituent IC₅₀ (μM) LogP -H (parent) 5.2 2.8 -NO₂ 1.3 3.1 -OCH₃ 12.7 2.5

Interpretation : Electron-withdrawing groups enhance potency but increase lipophilicity (higher LogP), impacting bioavailability .

Advanced Question: What experimental designs address environmental fate and toxicity concerns during disposal?

Methodological Answer:

- Biodegradation Assays : Incubate with soil microbiota (OECD 301F) to measure half-life. Piperidine rings often resist degradation; consider ozonation for breakdown .

- Ecotoxicology : Test acute toxicity in Daphnia magna (48-h LC₅₀). Structural analogs show LC₅₀ > 100 mg/L, suggesting moderate environmental risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.